
2(5H)-Furanone, 3,4-dichloro-5-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of dichloro and phenoxy groups in this compound suggests potential unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- typically involves the chlorination of a furanone precursor followed by the introduction of a phenoxy group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and phenol derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective chlorination and phenoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phenoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the furanone ring.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted furanones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit antimicrobial or antifungal properties, making it useful in biological research.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- involves its interaction with specific molecular targets. The dichloro and phenoxy groups may enhance its binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone, 3-chloro-5-phenoxy-: Similar structure but with one less chlorine atom.
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of both dichloro and phenoxy groups in 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- may confer unique reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
647832-01-7 |
|---|---|
Molekularformel |
C10H6Cl2O3 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
3,4-dichloro-2-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-8(12)10(15-9(7)13)14-6-4-2-1-3-5-6/h1-5,10H |
InChI-Schlüssel |
GZQQSUMLGDUNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
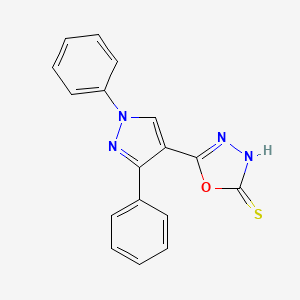
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)

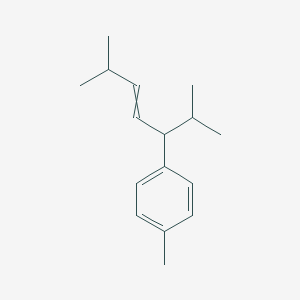
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)

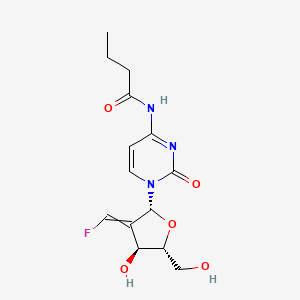
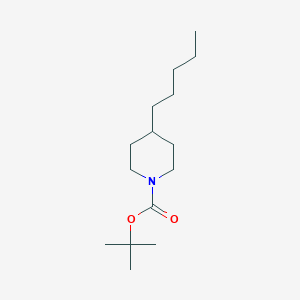
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
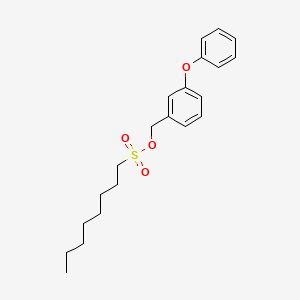
![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)
